5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIIRWONWNLXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate pyrazolopyrimidine precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Strategies
The synthesis of 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be achieved through various methods, primarily involving cyclization reactions of substituted pyrazoles with electrophiles or β-dicarbonyl compounds.
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Cyclization with Electrophiles: The reaction of 3-substituted-5-amino-1H-pyrazoles with electrophiles such as benzylidene malononitrile has been reported to yield 7-amino derivatives through selective cyclization under microwave irradiation. This method enhances regioselectivity, favoring the formation of 7-amino derivatives over their isomers .
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Condensation Reactions: Another common approach involves the condensation of 5-amino-pyrazoles with β-dicarbonyl compounds. In this reaction, the amino group acts as a nucleophile, attacking the carbonyl carbon and subsequently undergoing cyclization to form the pyrimidine ring. The choice of β-dicarbonyl compound significantly influences the substitution pattern on the pyrimidine ring, allowing for fine-tuning of the final product's properties .
Key Reaction Conditions
The following table summarizes some key reaction conditions and yields for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines:
| Entry | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Microwave irradiation (120 °C, 20 min) | 85 |
| 2 | Reflux in ethanol with acetic acid | 74 |
| 3 | Condensation with β-dicarbonyl in acidic medium | 92 |
| 4 | Cyclization under solvent-free conditions | 60 |
These conditions highlight the efficiency of microwave-assisted reactions and the importance of solvent choice in determining yield and selectivity.
Reaction Mechanism
The mechanism for synthesizing pyrazolo[1,5-a]pyrimidines typically involves several steps:
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Nucleophilic Attack: The amino group of the pyrazole attacks the electrophilic carbon of a carbonyl compound.
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Cyclization: Following nucleophilic addition, intramolecular cyclization occurs to form a new ring structure.
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Dehydration: The final step often involves dehydration to yield the stable pyrazolo[1,5-a]pyrimidine core.
This mechanism is crucial for understanding how different substituents can affect regioselectivity and yield in synthetic pathways.
Regioselectivity Factors
Research has shown that factors such as temperature, solvent choice, and reaction time can significantly influence the regioselectivity of the reactions involving pyrazolo[1,5-a]pyrimidines. For instance:
Scientific Research Applications
Structural Overview
The compound features a fused pyrazole and pyrimidine ring structure, which contributes to its unique chemical properties. The methoxycarbonyl group at position 5 and the carboxylic acid at position 7 enhance its reactivity and potential for further functionalization.
Synthesis Approaches
Various synthetic strategies have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, including:
- Cyclocondensation Reactions : Utilizing 1,3-biselectrophilic compounds with NH-3-aminopyrazoles allows for versatile structural modifications at various positions on the ring system .
- Pericyclic Reactions : Recent protocols have demonstrated the synthesis of these compounds from acyclic precursors through [4 + 2] cycloaddition reactions, highlighting scalability and efficiency .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Trk Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of Trk receptors (tropomyosin receptor kinases), which are implicated in various solid tumors. A notable compound demonstrated an IC50 value of 1.7 nM against TrkA .
- Structure-Activity Relationship (SAR) studies reveal that modifications at specific positions enhance selectivity and potency against cancer cell lines .
Enzymatic Inhibition
The compound has shown promise in inhibiting various enzymes, making it a candidate for drug development:
- Kinase Inhibition : The presence of specific substituents enhances binding affinity to target enzymes, contributing to its potential as a therapeutic agent in treating diseases related to dysregulated kinase activity .
Material Science Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for applications in material science:
- Fluorophores : The compound can be modified to serve as a fluorophore in imaging applications due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which is crucial for fluorescence behavior .
- Solid-State Properties : The capacity of these compounds to form crystals with distinct conformational characteristics enhances their applicability in solid-state devices .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against HCT116 colorectal cancer cells. The findings indicated that certain modifications significantly improved their efficacy compared to standard treatments.
Case Study 2: Fluorescent Probes
Another investigation focused on synthesizing derivatives with varying electron-withdrawing and electron-donating groups at position 7 to enhance their fluorescent properties. These compounds were successfully utilized in biological imaging, demonstrating their versatility beyond medicinal applications.
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| IC50 against TrkA | 1.7 nM |
| Anticancer Activity | Significant against HCT116 |
| Synthesis Methods | Cyclocondensation, Pericyclic |
| Potential Uses | Anticancer drugs, Fluorescent probes |
| Photophysical Properties | ESIPT behavior |
Mechanism of Action
The mechanism by which 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ primarily in substituents at positions 5 and 7, which significantly influence their chemical reactivity, solubility, and biological activity. Below is a comparative analysis:
Key Observations :
- Aromatic Substituents : Derivatives with fluorophenyl or methoxyphenyl groups (e.g., ) introduce steric bulk and π-stacking capabilities, which are advantageous in targeting hydrophobic enzyme pockets.
- Carboxylic Acid Position: The 7-carboxylic acid group (common to all listed compounds) serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like proteases or kinases .
Biological Activity
5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and receptor inhibition. The molecular formula of this compound is CHNO, with a molecular weight of 221.17 g/mol .
- Chemical Name : this compound
- CAS Number : 916212-00-5
- Molecular Formula : CHNO
- Molecular Weight : 221.17 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Inhibition of Tropomyosin Receptor Kinases (Trk)
- Potential as a PI3Kδ Inhibitor
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on the NCI 60 human tumor cell line panel. Notably, certain derivatives exhibited IC values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 and T-47D. For instance:
- Compound 12b showed an IC value of 3.343 ± 0.13 μM against MDA-MB-468 cells, indicating potent anticancer activity .
Table: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 12a | MDA-MB-468 | 4.792 ± 0.21 |
| 12b | T-47D | 3.343 ± 0.13 |
| Staurosporine | MDA-MB-468 | 6.358 ± 0.24 |
Inhibition of Tropomyosin Receptor Kinases (Trk)
The compound has also been investigated as a potential inhibitor of Trk receptors, which are implicated in various cancers and neurodegenerative diseases.
Study Findings
In one study, novel derivatives exhibited potent Trk inhibitory activities with IC values less than 5 nM for several compounds . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its efficacy against Trk-related pathways.
Potential as a PI3Kδ Inhibitor
Another area of interest is the compound's potential as a selective inhibitor for phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune responses and cancer progression.
Mechanistic Insights
Research indicates that structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced selectivity and potency towards PI3Kδ inhibition . This could provide new avenues for targeted therapies in oncology and inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 5-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?
The core scaffold is synthesized via cyclocondensation of 3-aminopyrazole derivatives (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) with 1,3-dicarbonyl equivalents (e.g., β-keto esters) in acetic acid at 80°C . Subsequent hydrolysis of the ester group (e.g., using LiOH in aqueous methanol) yields the carboxylic acid. Late-stage derivatization at the 3-position can be achieved via bis(pentafluorophenyl) carbonate (BPC)-mediated amidation, producing carboxamides in 55–87% yields .
Q. Which spectroscopic methods are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- 1H/13C NMR for confirming substitution patterns and ring fusion.
- HRMS for molecular weight validation (e.g., [M+H]+ matches calculated values within 0.0003 Da) .
- IR spectroscopy to identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹) .
- X-ray crystallography to resolve ambiguities in regiochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis of ester intermediates to carboxylic acids in pyrazolo[1,5-a]pyrimidine synthesis?
Hydrolysis of methyl esters (e.g., compound 3 ) is challenging due to steric hindrance. While aqueous NaOH fails, prolonged treatment with LiOH in methanol (12–24 h) achieves hydrolysis in 54% yield. Key considerations:
- Avoid excessive heat to prevent Boc-group cleavage .
- Monitor reaction progress via TLC or LC-MS to minimize over-degradation.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NaOH (aq.) | Reflux, 6 h | 0% | |
| LiOH/MeOH | RT, 24 h | 54% |
Q. What strategies resolve contradictions in literature reports on 5-(2-aminoethyl) substituted pyrazolo[1,5-a]pyrimidines?
SciFinder® lists 135 examples of 5-(2-aminoethyl) derivatives, yet no detailed procedures exist . To address this:
- Use Boc-benzyl protection during synthesis to prevent unwanted side reactions .
- Validate regiochemistry via NOESY (e.g., spatial proximity between H-3 and CH2 protons) .
- Cross-reference synthetic intermediates (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) with published spectral data .
Q. How do structural modifications at the 5- and 7-positions influence biological activity?
- 5-Position : Methoxycarbonyl groups enhance solubility but may reduce enzyme affinity. Trifluoromethyl substitutions (e.g., in anticancer derivatives) improve metabolic stability .
- 7-Position : Carboxylic acids enable salt formation for pharmacokinetic optimization, while carboxamides (e.g., 5a–h ) show cathepsin B/K inhibition (IC50 < 1 µM) .
Q. What methodological considerations are critical when designing enzyme inhibition assays for cathepsins B/K?
- Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) to quantify activity.
- Include E-64 (irreversible inhibitor) as a positive control.
- Pre-incubate compounds with enzymes (30 min, 37°C) to assess time-dependent inhibition .
- Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in NMR shifts (e.g., H-3 protons in isomers) can arise from:
- Tautomerism : Pyrazolo[1,5-a]pyrimidines may exist as 4,7-dihydro or fully aromatic forms, detectable via D2O exchange experiments .
- Solvent effects : Compare data in DMSO-d6 vs. CDCl3 to identify artifactual shifts .
- Regiochemical ambiguity : Use NOESY/ROESY to confirm spatial relationships (e.g., H-3 proximity to substituents) .
Methodological Recommendations
- Synthetic Optimization : Screen activating agents (CDI, EEDQ, BPC) for amidation; BPC gives superior yields (up to 87%) .
- By-product Mitigation : Avoid temperatures >80°C during cyclization to prevent Boc-deprotection .
- Biological Assays : Prioritize derivatives with logP < 3 and TPSA > 80 Ų for improved blood-brain barrier penetration in neuropharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
